1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
Description
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Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-11-5-6-19-15(7-11)21-17(24)20-13-9-16(23)22(10-13)14-4-2-3-12(18)8-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOYQLVWMJTRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.
Chemical Structure
The compound features a unique structure characterized by:
- A pyrrolidinone ring
- A fluorophenyl group
- A methylpyridine moiety
IUPAC Name : 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea
The biological activity of this compound primarily arises from its interaction with specific biological targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity due to its electronic properties, while the urea moiety facilitates interactions that can modulate biological pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have shown that derivatives of pyrrolidinone compounds can possess significant antitumor properties. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, suggesting that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea may also exhibit such properties.
Anti-inflammatory Effects
The modulation of inflammatory pathways through receptor interaction is another area of interest. Compounds targeting the N-formyl peptide receptor like-1 (FPRL-1) have shown promise in reducing inflammation, which could be relevant for this urea derivative as well.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea | Chloro Structure | Similar antitumor activity but lower selectivity |
| 1-(1-(3-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea | Methyl Structure | Enhanced anti-inflammatory effects |
Case Studies
Recent studies have highlighted the potential of pyrrolidinone derivatives in treating specific disorders:
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of pyrrolidinone derivatives were tested against human cancer cell lines, revealing that compounds with similar structural features exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Study 2: Anti-inflammatory Properties
Another investigation explored the anti-inflammatory effects of related compounds on murine models of inflammation. The results showed a significant reduction in inflammatory markers when treated with these derivatives, suggesting potential therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
